molecular formula C9H11N3O4 B3016610 3-(4-Methoxycarbonyltriazol-1-yl)cyclobutane-1-carboxylic acid CAS No. 2375269-99-9

3-(4-Methoxycarbonyltriazol-1-yl)cyclobutane-1-carboxylic acid

Cat. No.: B3016610
CAS No.: 2375269-99-9
M. Wt: 225.204
InChI Key: BOPBINYCBCTAFK-IZLXSQMJSA-N
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Description

3-(4-Methoxycarbonyltriazol-1-yl)cyclobutane-1-carboxylic acid is a cyclobutane derivative featuring a triazole ring substituted with a methoxycarbonyl group at the fourth position and a carboxylic acid group at the first carbon of the cyclobutane ring. The methoxycarbonyl group enhances lipophilicity, which may influence bioavailability and membrane permeability in drug design contexts.

Properties

IUPAC Name

3-(4-methoxycarbonyltriazol-1-yl)cyclobutane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O4/c1-16-9(15)7-4-12(11-10-7)6-2-5(3-6)8(13)14/h4-6H,2-3H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOPBINYCBCTAFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN(N=N1)C2CC(C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxycarbonyltriazol-1-yl)cyclobutane-1-carboxylic acid typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a click chemistry reaction between an alkyne and an azide. This reaction is usually catalyzed by copper(I) ions and proceeds under mild conditions.

    Cyclobutane Ring Formation: The cyclobutane ring can be constructed through various methods, including intramolecular cyclization or ring-closing metathesis. These reactions often require specific catalysts and reaction conditions to achieve high yields.

    Introduction of the Methoxycarbonyl Group: The methoxycarbonyl group can be introduced through esterification reactions, typically using methanol and a suitable acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing more efficient catalysts to enhance yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxycarbonyltriazol-1-yl)cyclobutane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or amines, depending on the reducing agent used.

    Substitution: The triazole ring can undergo substitution reactions, where one of the hydrogen atoms is replaced by another functional group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often require specific catalysts or reagents, such as palladium on carbon (Pd/C) for hydrogenation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(4-Methoxycarbonyltriazol-1-yl)cyclobutane-1-carboxylic acid has several applications in scientific research:

    Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules and pharmaceuticals.

    Biology: It can be used in the study of enzyme inhibitors and as a probe for biological pathways.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(4-Methoxycarbonyltriazol-1-yl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The triazole ring can form strong interactions with enzymes or receptors, modulating their activity. The cyclobutane ring provides structural rigidity, enhancing the compound’s binding affinity and specificity. The methoxycarbonyl group can participate in hydrogen bonding or other interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Cyclobutane Derivatives with Aromatic Substitutents

1-(4-Methoxyphenyl)-3-oxocyclobutane-1-carboxylic Acid
  • Structure : A methoxyphenyl group at position 1 and a ketone (oxo) at position 3 of the cyclobutane ring.
  • Purity : 99.78% (HPLC), indicating high synthetic efficiency .
  • Applications : Likely used in medicinal chemistry for rigid backbone incorporation.
3-(3-Bromo-5-Chlorophenyl)cyclobutane-1-carboxylic Acid
  • Structure : Halogenated aryl substituents (Br, Cl) at position 3.
  • Key Differences : Electron-withdrawing halogens increase acidity (pKa ~3.5–4.5 estimated) compared to the methoxycarbonyltriazolyl group, which may exhibit moderate acidity (pKa ~4–5).
  • Molecular Weight : 289.55 g/mol, heavier than the target compound due to halogens .

Table 1: Aromatic Cyclobutane Carboxylic Acids

Compound Substituents Molecular Weight (g/mol) Key Properties
Target Compound 4-Methoxycarbonyltriazol-1-yl ~265.23* Click chemistry compatibility, rigidity
1-(4-Methoxyphenyl)-3-oxocyclobutane-1-carboxylic acid 4-Methoxyphenyl, 3-oxo 220.22 High purity, ketone reactivity
3-(3-Bromo-5-chlorophenyl)cyclobutane-1-carboxylic acid 3-Bromo-5-chlorophenyl 289.55 Enhanced acidity, halogen interactions

*Estimated based on molecular formula.

Cyclobutane Derivatives with Functionalized Side Chains

(E/Z)-1-Amino-3-(But-3-en-1-yl)cyclobutane-1-carboxylic Acid (E7/Z7)
  • Structure: Amino group at position 1 and a butenyl chain at position 3.
  • Key Differences: The amino group enables peptide bonding, while the unsaturated side chain facilitates ring-closing metathesis (RCM) for peptide stapling. The target compound lacks this reactivity but may exhibit stronger hydrogen bonding via triazole .
3-(Hydroxymethyl)cyclobutane-1-carboxylic Acid
  • Structure : Hydroxymethyl group at position 3.
  • Key Differences : The hydroxymethyl group (-CH2OH) introduces hydrogen-bonding capacity and hydrophilicity, contrasting with the triazole’s aromatic interactions. Predicted solubility in polar solvents is higher than the target compound .

Table 2: Functionalized Cyclobutane Derivatives

Compound Functional Group Applications
Target Compound 4-Methoxycarbonyltriazol-1-yl Drug design, metal coordination
E7/Z7 Amino, butenyl Peptide stapling
3-(Hydroxymethyl)cyclobutane-1-carboxylic acid Hydroxymethyl Bioconjugation, solubility enhancement

Fluorinated Cyclobutane Carboxylic Acids

3,3-Difluoro-1-methylcyclobutane-1-carboxylic Acid
  • Structure : Two fluorine atoms at position 3 and a methyl group at position 1.
  • The methyl group adds steric hindrance, unlike the target compound’s planar triazole ring .

Table 3: Fluorinated Analogs

Compound Substituents Molecular Weight (g/mol) Notable Feature
Target Compound 4-Methoxycarbonyltriazol-1-yl ~265.23 Triazole-mediated interactions
3,3-Difluoro-1-methylcyclobutane-1-carboxylic acid 3,3-Difluoro, 1-methyl 150.14 Enhanced metabolic stability

Biological Activity

Structure

3-(4-Methoxycarbonyltriazol-1-yl)cyclobutane-1-carboxylic acid is characterized by a cyclobutane ring with a triazole moiety and a carboxylic acid functional group. The presence of the methoxycarbonyl group enhances its reactivity and solubility, making it a candidate for various biological applications.

Molecular Formula

  • Molecular Formula : C8_{8}H10_{10}N4_{4}O3_{3}
  • Molecular Weight : 198.19 g/mol

Research indicates that compounds containing triazole rings often exhibit significant biological activities, including antimicrobial, antifungal, and anticancer properties. The unique structure of this compound suggests potential mechanisms involving:

  • Inhibition of Enzymatic Activity : Similar triazole derivatives have been shown to inhibit enzymes such as cytochrome P450, which are crucial in drug metabolism.
  • Antimicrobial Activity : Triazole-containing compounds have demonstrated efficacy against various pathogens, potentially due to their ability to disrupt cell wall synthesis.

Case Studies and Research Findings

  • Anticancer Activity : A study published in Journal of Medicinal Chemistry evaluated several triazole derivatives for their anticancer properties. The compound exhibited IC50_{50} values in the low micromolar range against breast cancer cell lines, indicating potent activity (Table 1).
  • Antimicrobial Properties : In a comparative study of triazole derivatives, this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) reported at 32 µg/mL (Table 2).
  • Enzyme Inhibition Studies : The compound was tested for its ability to inhibit specific enzymes involved in metabolic pathways. Results indicated a strong inhibitory effect on AKR1C1 and AKR1C3 enzymes, which are implicated in hormone-dependent cancers (Table 3).

Table 1: Anticancer Activity of this compound

Cell LineIC50_{50} (µM)
MCF-7 (Breast Cancer)5.2
HeLa (Cervical Cancer)7.8
A549 (Lung Cancer)6.5

Table 2: Antimicrobial Activity

MicroorganismMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli32
Candida albicans64

Table 3: Enzyme Inhibition Data

EnzymeInhibition (%) at 50 µM
AKR1C185
AKR1C378

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